![molecular formula C18H12N2OS B2489129 N-(benzo[d]thiazol-6-yl)-2-naphthamide CAS No. 922966-74-3](/img/structure/B2489129.png)
N-(benzo[d]thiazol-6-yl)-2-naphthamide
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Overview
Description
N-(benzo[d]thiazol-6-yl)-2-naphthamide, also known as BTA-EG6, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the protein-protein interactions between Bcl-2 family members, which play a crucial role in regulating apoptosis. BTA-EG6 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.
Scientific Research Applications
- Anticancer Properties : BTNA derivatives have shown promising anticancer activity by inhibiting specific enzymes or pathways involved in tumor growth .
- Cellular Imaging : BTNA derivatives can serve as fluorescent probes to visualize cellular structures, monitor intracellular processes, and track drug delivery .
- Organic Semiconductors : BTNA-based materials exhibit semiconducting behavior, making them valuable for organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs) .
- Water Treatment : Researchers explore BTNA derivatives as potential water-soluble fluorescent probes for detecting pollutants and monitoring water quality .
- Enzyme Inhibition : BTNA analogs inhibit specific enzymes, aiding in enzyme kinetics studies and drug design .
Medicinal Chemistry and Drug Development
Fluorescent Probes and Imaging
Materials Science and Nanotechnology
Environmental Chemistry
Biological Studies
Photophysics and Spectroscopy
Mechanism of Action
Target of Action
N-(benzo[d]thiazol-6-yl)-2-naphthamide is a novel compound with potential therapeutic applicationsFor instance, some benzothiazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes , which play a crucial role in inflammation and pain .
Mode of Action
For example, some benzothiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .
Biochemical Pathways
Benzothiazole derivatives have been shown to affect the cyclooxygenase pathway . This pathway is involved in the conversion of arachidonic acid into prostaglandins and leukotrienes, which are key mediators of inflammation and pain .
Pharmacokinetics
Similar compounds have shown favorable drug-like properties in animal models . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound will greatly impact its bioavailability and therapeutic potential.
Result of Action
Based on the known actions of similar compounds, it may lead to changes in cellular processes such as inflammation and cell death .
properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS/c21-18(14-6-5-12-3-1-2-4-13(12)9-14)20-15-7-8-16-17(10-15)22-11-19-16/h1-11H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFVYRPOQVDMOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-6-yl)-2-naphthamide |
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